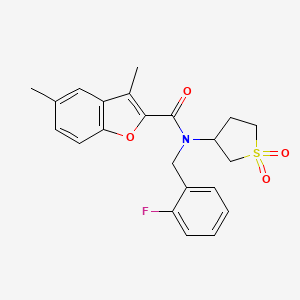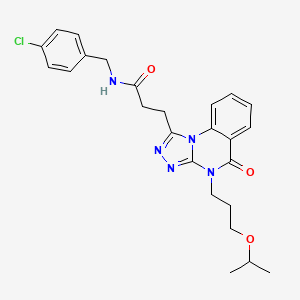![molecular formula C20H14ClFN2O2S B11416622 7-(3-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416622.png)
7-(3-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with various substituents such as chlorophenyl, fluorophenyl, hydroxy, oxo, and carbonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Cyclization with Pyridine: The thiazole intermediate is then subjected to cyclization with a pyridine derivative in the presence of a suitable catalyst, such as a Lewis acid.
Introduction of Substituents: The chlorophenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. The hydroxy and oxo groups can be introduced via oxidation reactions, while the carbonitrile group is typically introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-(3-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
- 7-(3-Chlorophenyl)-3-(4-methylphenyl)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
- 7-(3-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
Uniqueness
The uniqueness of 7-(3-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both chlorophenyl and fluorophenyl groups, along with the hydroxy, oxo, and carbonitrile groups, makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C20H14ClFN2O2S |
|---|---|
分子量 |
400.9 g/mol |
IUPAC名 |
7-(3-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C20H14ClFN2O2S/c21-14-3-1-2-12(8-14)16-9-18(25)24-19(17(16)10-23)27-11-20(24,26)13-4-6-15(22)7-5-13/h1-8,16,26H,9,11H2 |
InChIキー |
WFNZASUITNFXFI-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=C2N(C1=O)C(CS2)(C3=CC=C(C=C3)F)O)C#N)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorophenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416547.png)
![4-({1-[3-(Carboxymethyl)adamantan-1-YL]-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL}amino)benzoic acid](/img/structure/B11416554.png)
![2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B11416555.png)

![3-(5-chloro-2-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11416561.png)
![3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11416562.png)

![5-chloro-2-(ethylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11416569.png)
![2-Hydroxy-9-methyl-4-oxo-N-(propan-2-YL)-4H-pyrido[1,2-A]pyrimidine-3-carboxamide](/img/structure/B11416570.png)
![N-[2-(4-methylphenyl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11416571.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N-methyl-2-(8-methylchromeno[4,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B11416582.png)
![N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11416586.png)
![1'-methyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11416594.png)
![2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11416604.png)
